Pramiverin hydrochloride
Overview
Description
Pramiverin hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is primarily used in the treatment of gastrointestinal conditions involving spasms and motility disorders. The compound is chemically identified as 4,4-diphenyl-N-isopropylcyclohexylamine hydrochloride . It has been utilized in clinical settings to manage conditions such as irritable bowel syndrome and other spastic disorders of the gastrointestinal tract .
Mechanism of Action
Target of Action
Pramiverin hydrochloride, also known as Propiverine hydrochloride, primarily targets the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction and relaxation of the bladder muscle, which is essential for urinary function .
Mode of Action
This compound demonstrates both anticholinergic and calcium-modulating properties . The anticholinergic action inhibits the efferent connection of the pelvic nerve, leading to the relaxation of the bladder smooth muscle . Concurrently, its calcium-modulating property inhibits cellular calcium influx, further contributing to muscle relaxation .
Biochemical Pathways
The compound’s anticholinergic action blocks the muscarinic receptors in the detrusor muscle, inhibiting the contraction of the bladder muscle . This action, combined with the inhibition of cellular calcium influx, diminishes muscle spasms , thereby affecting the biochemical pathways involved in muscle contraction and relaxation.
Pharmacokinetics
It is known that the compound’s anticholinergic and calcium-modulating properties contribute to its therapeutic effects
Result of Action
The primary result of this compound’s action is the inhibition of abnormal contractions of bladder smooth muscle . This leads to the relief of symptoms associated with overactive bladder (OAB), such as urinary urgency, increased frequency of urination, and nocturia .
Biochemical Analysis
. .
Biochemical Properties
Pramiverin Hydrochloride is involved in biochemical reactions as an antispasmodic agent
Cellular Effects
Given its antispasmodic properties , it may influence cell function by modulating cell signaling pathways related to muscle contraction and relaxation.
Dosage Effects in Animal Models
Toxicological studies have reported an LD50 (after 14 days) in mice and rats of 346 mg/kg and 623 mg/kg orally, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pramiverin hydrochloride is synthesized through a series of chemical reactions starting from cyclohexanone. The key steps involve the formation of 4,4-diphenylcyclohexanone, followed by reductive amination with isopropylamine to yield 4,4-diphenyl-N-isopropylcyclohexylamine. The final step involves the conversion of this amine to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Pramiverin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Pramiverin hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Propiverine: Another antispasmodic agent used to treat urinary incontinence and overactive bladder.
Papaverine: Used as a vasodilator, it also exhibits antispasmodic effects but primarily targets blood vessels.
Uniqueness of Pramiverin Hydrochloride: this compound is unique in its dual mechanism of action, combining calcium channel blockade with anticholinergic effects. This makes it particularly effective in treating gastrointestinal spasms and motility disorders .
Properties
IUPAC Name |
4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNXHMQMNPCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14334-40-8 (Parent) | |
Record name | Pramiverin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60162395 | |
Record name | Pramiverin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14334-41-9 | |
Record name | Cyclohexanamine, N-(1-methylethyl)-4,4-diphenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14334-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pramiverin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pramiverin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-diphenylcyclohexyl(isopropyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAMIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23ET5815S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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